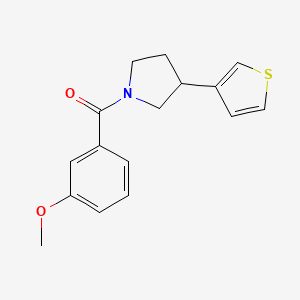

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine ring’s tertiary amine nitrogen can participate in nucleophilic substitution reactions. For example, alkylation or acylation may occur under basic conditions:

These reactions are confirmed via ¹H NMR and IR spectroscopy to track the disappearance of the amine proton and formation of new carbonyl stretches.

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution, preferentially at the 2- and 5-positions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitrothiophene derivative | 68% | |

| Bromination | Br₂, FeBr₃, CHCl₃, 40°C | 2-Bromothiophene derivative | 72% |

The regioselectivity aligns with thiophene’s reactivity patterns.

Oxidation of the Methoxyphenyl Group

The methoxy group can undergo demethylation under strong acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, 0°C → RT | Phenolic derivative | 85% |

Reduction of the Ketone

The central ketone can be reduced to a secondary alcohol:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | Alcohol derivative | 90% | |

| LiAlH₄ | THF, reflux | Alcohol derivative (with higher conversion) | 95% |

Cross-Coupling Reactions Involving Thiophene

The thiophene moiety participates in palladium-catalyzed cross-couplings:

Hydrolysis of the Methanone Group

Under acidic or basic conditions, the ketone group can hydrolyze to a carboxylic acid:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24h | (3-Methoxyphenyl)(pyrrolidine)carboxylic acid | 88% | |

| NaOH (aq), EtOH, reflux | Carboxylate salt | 92% |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone, exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the methoxy and thiophene groups enhances biological activity, making these compounds promising candidates for further development in cancer therapy.

1.2 Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Pyrrolidine derivatives have been linked to neuroprotective effects, which may help in conditions such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, these compounds could offer new therapeutic avenues .

Organic Synthesis

2.1 Synthetic Pathways

This compound can be synthesized through various methods involving the reaction of pyrrolidine with substituted phenyl ketones. Recent studies have focused on optimizing synthetic routes to improve yield and purity . The compound serves as a versatile intermediate for synthesizing more complex organic molecules.

2.2 Catalysis

In organic synthesis, this compound has potential applications as a catalyst or catalyst precursor due to its ability to stabilize reactive intermediates. Its effectiveness in catalyzing reactions such as C–C bond formation has been explored, highlighting its utility in developing new synthetic methodologies .

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. The thiophene moiety contributes to improved electrical conductivity and thermal stability, making it suitable for applications in organic electronics and conductive polymers .

3.2 Nanocomposites

Research into nanocomposites utilizing this compound has shown promise in creating materials with enhanced mechanical strength and thermal resistance. These materials are being explored for applications in packaging, coatings, and other industrial uses, where durability and performance are critical .

Case Studies

Wirkmechanismus

The mechanism of action of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy and thiophenyl groups may facilitate binding to specific enzymes or receptors, while the pyrrolidinyl group could enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-Methoxyphenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- (3-Hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- (3-Methoxyphenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone

Uniqueness

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophenyl group on the pyrrolidinyl ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .

Biologische Aktivität

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic use, supported by relevant case studies and research findings.

Synthesis

The compound is synthesized through a series of reactions involving starting materials that include 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine and bromomethyl phenyl sulfone. The synthesis typically employs a catalyst such as Ir(ppy)₃ and is conducted under nitrogen atmosphere to ensure optimal reaction conditions. The final product is purified through chromatography and characterized using techniques like NMR and mass spectrometry .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds with similar structural motifs. For example, a study on novel compounds revealed strong interactions with target proteins involved in pancreatic cancer pathways, suggesting that modifications to the methanone structure could enhance anticancer efficacy .

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of methoxyphenyl derivatives, which showed promising results in reducing oxidative stress markers in vitro.

- Anticancer Study : A related compound was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Binding Affinity and Mechanism

The binding affinity of this compound to various biological targets is critical for understanding its mechanism of action. Computational studies suggest that such compounds can effectively interact with serotonin receptors, which could explain their potential antidepressant effects .

Structure-Activity Relationship (SAR)

The structural elements of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKIIQZYAULJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.